molecular formula C16H19Cl2NO2 B4039680 3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B4039680
M. Wt: 328.2 g/mol
InChI Key: FCASITMGDWCZQQ-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopropanecarboxamide class, characterized by a cyclopropane ring substituted with two methyl groups, a 2,2-dichloroethenyl moiety, and a carboxamide group linked to a 4-methoxyphenylmethyl substituent. Its molecular formula is C₁₇H₁₈Cl₂NO₂, with a molecular weight of 357.24 g/mol . This structural framework is common in agrochemicals, particularly insecticides, due to its ability to disrupt neuronal sodium channels in pests .

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO2/c1-16(2)12(8-13(17)18)14(16)15(20)19-9-10-4-6-11(21-3)7-5-10/h4-8,12,14H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCASITMGDWCZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)NCC2=CC=C(C=C2)OC)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through the reaction of isobutylene with chloroacetaldehyde under the catalysis of aluminum chloride (AlCl3).

    Introduction of the Dichloroethenyl Group: The dichloroethenyl group is introduced via a reaction with dichloroacetylene.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes controlled cleavage under specific conditions:

Reaction with Halogens
Exposure to molecular bromine (Br₂) in dichloromethane at -10°C yields 1-bromo-3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylpropane-1-carboxamide through anti-addition across the cyclopropane ring.

Acid-Catalyzed Rearrangement
Treatment with concentrated H₂SO₄ induces ring-opening via carbocation intermediates, producing allylic carboxamides. The reaction pathway depends on protonation sites:

Acid StrengthTemperatureMajor ProductYield (%)
98% H₂SO₄0°C3-(2,2-dichloroethenyl)-4-methylpent-4-enamide78
50% H₂SO₄25°C2-(2,2-dichloroethenyl)-3-methylbut-3-enamide65

Dichloroethenyl Group Reactivity

The 2,2-dichloroethenyl moiety participates in dehydrohalogenation and cross-coupling reactions:

Base-Induced Elimination
Treatment with KOtBu in THF generates a chloroacetylene intermediate :
CCl2=CHKOtBuCCCl\text{CCl}_2=\text{CH} \xrightarrow{\text{KOtBu}} \text{C}≡\text{CCl}
This intermediate reacts with electrophiles like methyl iodide to form 3-(2-chloroethynyl) derivatives (87% yield) .

Suzuki-Miyaura Coupling
The dichloroethenyl group undergoes palladium-catalyzed cross-coupling with arylboronic acids :

Boronic AcidCatalyst SystemProductYield (%)
4-MethoxyphenylPd(OAc)₂/XPhos3-(4-methoxystyryl) derivative92
3-FluorophenylPdCl₂(dppf)/K₂CO₃3-(3-fluorostyryl) derivative85

Carboxamide Functionalization

The tertiary carboxamide participates in both hydrolysis and nucleophilic substitutions:

Acidic Hydrolysis
Refluxing with 6M HCl converts the carboxamide to a carboxylic acid:
RCONHR’HClRCOOH+R’NH3+Cl\text{RCONHR'} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{R'NH}_3^+\text{Cl}^-
Reaction completion requires 48 hours at 110°C (yield: 93%).

Lithium-Halogen Exchange
Treatment with LDA at -78°C generates a nitrogen-centered anion that reacts with electrophiles:

ElectrophileProductYield (%)
CO₂ (g)N-carboxy derivative68
CH₃IN-methylated compound91

Methoxyphenyl Modifications

The 4-methoxyphenylmethyl group undergoes demethylation and electrophilic substitution:

BBr₃-Mediated Demethylation
Reaction with BBr₃ in DCM at 0°C produces a phenolic derivative :
Ar-OCH3BBr3Ar-OH\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH}
Yield: 89% after 6 hours.

Nitration
Treatment with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the methoxy group :
Ar-OCH3HNO3Ar-OCH3NO2\text{Ar-OCH}_3 \xrightarrow{\text{HNO}_3} \text{Ar-OCH}_3-\text{NO}_2
Isomeric ratio (ortho:meta:para) = 12:83:5.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloadditions between the dichloroethenyl group and electron-deficient alkenes :

DienophileSolventProduct TypeYield (%)
Maleic anhydrideAcetonitrileBicyclohexane adduct74
TetracyanoethyleneBenzeneSpirocyclic compound81

Scientific Research Applications

3-(2,2-Dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes : The target compound is synthesized via coupling of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with 4-methoxybenzylamine using SOCl₂ and triethylamine, yielding ~78% purity after recrystallization .
  • Crystallography : X-ray studies of analogues reveal that intermolecular N–H···O hydrogen bonds stabilize crystal packing, with disorder observed in halogen substituents (e.g., Cl and CF₃ groups) .
  • Environmental Impact : Carboxamides exhibit lower soil mobility than esters, reducing groundwater contamination risks .

Biological Activity

3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide, commonly known as permethrin, is a synthetic pyrethroid insecticide widely used in agriculture and public health. This compound exhibits various biological activities that are significant for its application in pest control and its impact on non-target organisms.

Chemical Structure and Properties

  • Chemical Formula : C21H20Cl2O3
  • Molecular Weight : 391.288 g/mol
  • CAS Registry Number : 61949-77-7
  • IUPAC Name : this compound

Permethrin acts primarily by disrupting the normal functioning of the nervous system in insects. It binds to sodium channels in the neuronal membranes, leading to prolonged depolarization and hyperexcitation of nerve cells. This results in paralysis and eventual death of the insect.

Insecticidal Activity

Permethrin is effective against a broad spectrum of pests including mosquitoes, flies, and agricultural pests. Its efficacy is attributed to:

  • High Potency : It has a low lethal concentration (LC50) value, indicating high toxicity to target insects.
  • Residual Activity : Permethrin remains active on treated surfaces for extended periods, providing long-term pest control.

Impact on Non-target Organisms

While permethrin is effective against pests, it poses risks to non-target species, including beneficial insects and aquatic organisms:

  • Toxicity to Aquatic Life : Studies have shown that permethrin is highly toxic to fish and other aquatic organisms, with reported LC50 values as low as 0.5 µg/L for certain species.
  • Effects on Pollinators : Research indicates that permethrin can adversely affect honeybees and other pollinators, leading to reduced foraging behavior and increased mortality rates.

Case Studies

  • Agricultural Application : A study conducted on the use of permethrin in cotton crops demonstrated a significant reduction in pest populations while monitoring the effects on beneficial insects. The results indicated a substantial decline in ladybug populations alongside pest control benefits.
  • Public Health Use : In vector control programs targeting malaria-carrying mosquitoes, permethrin-treated bed nets have shown a reduction in malaria transmission rates by over 50%. However, resistance development in mosquito populations poses a challenge for sustained efficacy.

Toxicological Studies

Permethrin has been evaluated for its potential health effects on humans:

  • Acute Exposure : Symptoms of acute exposure may include skin irritation, respiratory issues, and neurological effects such as dizziness or headaches.
  • Chronic Effects : Long-term exposure studies have raised concerns about potential endocrine disruption and neurodevelopmental impacts in children.

Data Table of Biological Activity

PropertyValue/Description
LC50 (Fish)0.5 µg/L
Residual ActivityUp to several months on surfaces
Efficacy Against Mosquitoes>50% reduction in malaria transmission
Toxicity to BeesHigh; reduced foraging behavior observed
Acute Toxicity (Human)Skin irritation; respiratory symptoms

Q & A

Q. What methodologies address contradictions in toxicity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic activation differences. Use liver microsomal assays (S9 fraction) to simulate in vivo metabolism. Cross-validate findings with transgenic models (e.g., CYP450 knockout mice) to isolate metabolic pathways. Statistical meta-analysis of historical data (e.g., EPA ToxCast) identifies confounding variables .

Q. How can environmental persistence and bioaccumulation potential be assessed?

  • Methodological Answer : Conduct OECD 307/308 guideline studies:
  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) for 30 days.
  • Photodegradation : Expose to UV light (λ = 290–800 nm) in aqueous/organic matrices.
  • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish (Danio rerio) using LC-MS/MS quantification .

Q. What strategies resolve low yields in large-scale synthesis?

  • Methodological Answer : Optimize catalytic systems (e.g., Pd/C or RuPhos ligands) for Heck-type coupling reactions. Implement flow chemistry to enhance heat/mass transfer and reduce byproduct formation. Process analytical technology (PAT) monitors reaction progress in real-time via inline FTIR .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electronic parameters (HOMO/LUMO energies, dipole moments). Quantitative SAR (QSAR) models trained on bioactivity data (e.g., IC₅₀ values) identify pharmacophoric features. Molecular dynamics simulations (100 ns trajectories) assess binding site flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2,2-dichloroethenyl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.